Cas no 1213969-83-5 ((1r)-1,6-indanediamine)

(1R)-1,6-Indanediamine is a chiral diamine compound characterized by its rigid indane backbone, which imparts stereochemical stability and structural specificity. Its key advantages include high enantiomeric purity, making it valuable for asymmetric synthesis and catalysis in pharmaceutical and fine chemical applications. The bicyclic framework enhances conformational control, facilitating precise molecular interactions in ligand design and coordination chemistry. This compound is particularly useful in the development of chiral auxiliaries, metal-organic frameworks (MOFs), and specialty polymers. Its stability under a range of reaction conditions further underscores its utility in synthetic organic and organometallic chemistry. Proper handling and storage under inert conditions are recommended to preserve its integrity.
(1r)-1,6-indanediamine structure
(1r)-1,6-indanediamine structure
Product name:(1r)-1,6-indanediamine
CAS No:1213969-83-5
MF:C9H12N2
MW:148.204981803894
MDL:MFCD09256167
CID:1212474
PubChem ID:50999334

(1r)-1,6-indanediamine Chemical and Physical Properties

Names and Identifiers

    • (1r)-1,6-indanediamine
    • Skf 75670
    • SureCN11707024
    • AC1L5AM5
    • (R)-2,3-dihydro-1H-indene-1,6-diamine
    • SKF-75670 hydrobromide
    • SKF 75670 hydrobromide
    • MLS002172465
    • 7,8-dihydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrobromide
    • (R)-2,3,4,5-tetrahydro-7,8-dihydroxy-3-methyl-1-phenyl-1H-3-benzazepine hydrobromide
    • SKF-75670
    • (R)-Indan-1,6-diamine
    • MFCD09256167
    • AKOS006330271
    • ZYOXBKDMGPKLBH-SECBINFHSA-N
    • SCHEMBL2038159
    • (R)-1,6-Diaminoindane
    • 1213969-83-5
    • (1R)-2,3-DIHYDRO-1H-INDENE-1,6-DIAMINE
    • MDL: MFCD09256167
    • Inchi: InChI=1S/C9H12N2/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9H,2,4,10-11H2/t9-/m1/s1
    • InChI Key: ZYOXBKDMGPKLBH-SECBINFHSA-N
    • SMILES: C1=CC(=CC2=C1CC[C@H]2N)N

Computed Properties

  • Exact Mass: 148.100048391g/mol
  • Monoisotopic Mass: 148.100048391g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 147
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 52Ų

(1r)-1,6-indanediamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1125342-1g
(R)-Indan-1,6-diamine
1213969-83-5 95%
1g
$2105 2024-07-28
Crysdot LLC
CD12173156-1g
(R)-2,3-Dihydro-1H-indene-1,6-diamine
1213969-83-5 95+%
1g
$1446 2024-07-23
Crysdot LLC
CD12173156-5g
(R)-2,3-Dihydro-1H-indene-1,6-diamine
1213969-83-5 95+%
5g
$5376 2024-07-23
eNovation Chemicals LLC
Y1125342-500mg
(R)-Indan-1,6-diamine
1213969-83-5 96%
500mg
$1145 2022-10-24
Chemenu
CM269246-1g
(R)-2,3-Dihydro-1H-indene-1,6-diamine
1213969-83-5 95%
1g
$*** 2023-04-03
eNovation Chemicals LLC
Y1125342-1g
(R)-Indan-1,6-diamine
1213969-83-5 95%
1g
$2105 2025-02-28
eNovation Chemicals LLC
Y1125342-1g
(R)-Indan-1,6-diamine
1213969-83-5 95%
1g
$2105 2025-02-24
eNovation Chemicals LLC
Y1125342-5g
(R)-Indan-1,6-diamine
1213969-83-5 95%
5g
$7705 2025-02-24
eNovation Chemicals LLC
Y1125342-5g
(R)-Indan-1,6-diamine
1213969-83-5 95%
5g
$7705 2024-07-28
eNovation Chemicals LLC
Y1125342-5g
(R)-Indan-1,6-diamine
1213969-83-5 95%
5g
$7705 2025-02-28

Additional information on (1r)-1,6-indanediamine

(1R)-1,6-Indanediamine: A Comprehensive Overview

(1R)-1,6-Indanediamine, with the CAS registry number 1213969-83-5, is a versatile compound that has garnered significant attention in various fields of chemistry and materials science. This compound, also referred to as indane diamine, is characterized by its unique molecular structure and functional groups, making it a valuable component in the synthesis of advanced materials and pharmaceuticals.

The molecular structure of (1R)-1,6-indanediamine consists of an indane ring system with two amine groups positioned at the 1 and 6 positions. This configuration imparts the compound with distinct chemical properties, including high reactivity and the ability to form stable bonds with other molecules. Recent studies have highlighted its potential as a building block for constructing heterocyclic compounds, which are widely used in drug design and materials engineering.

In terms of synthesis, (1R)-1,6-indanediamine can be prepared through various methods, including catalytic hydrogenation and reductive amination. These methods have been optimized in recent years to enhance yield and purity, making the compound more accessible for large-scale applications. For instance, researchers have explored the use of transition metal catalysts to facilitate the synthesis process, reducing reaction times and improving selectivity.

The applications of (1R)-1,6-indanediamine span across multiple disciplines. In the field of pharmacology, it has been utilized as an intermediate in the synthesis of bioactive molecules targeting various diseases. Recent studies have demonstrated its role in the development of anticancer agents, where its ability to modulate cellular pathways has shown promising results in preclinical models.

Beyond pharmacology, (1R)-1,6-indanediamine has found applications in materials science, particularly in the synthesis of advanced polymers and composites. Its diamine functionality allows for the formation of robust cross-linked networks, which are essential for high-performance materials used in aerospace and automotive industries.

Recent advancements in green chemistry have also influenced the production and application of (1R)-1,6-indanediamine. Researchers have developed environmentally friendly synthesis routes that minimize waste and reduce energy consumption. These sustainable practices align with global efforts to promote eco-friendly chemical processes while maintaining high standards of product quality.

In conclusion, (1R)-1,6-indanediamine stands as a pivotal compound in modern chemistry due to its unique properties and diverse applications. As research continues to uncover new potential uses for this compound, it is poised to play an even greater role in shaping future innovations across various industries.

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